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Compound of Interest

Compound Name: Mesigyna

CAS No.: 99897-30-0

Cat. No.: B1214444

Get Quote

Technical Support Center: Long-Term Stability
Testing of Mesigyna
This technical support center provides researchers, scientists, and drug development

professionals with a comprehensive guide to the long-term stability testing of Mesigyna, a

monthly injectable contraceptive. This resource offers detailed protocols, troubleshooting

guidance, and frequently asked questions to ensure the quality, safety, and efficacy of the

product throughout its shelf life.

Frequently Asked Questions (FAQs)
Q1: What is Mesigyna and what are its active pharmaceutical ingredients (APIs)?

Mesigyna is a once-a-month injectable contraceptive.[1][2] Its active pharmaceutical

ingredients are a combination of a progestogen, norethisterone enanthate (NETE), and an

estrogen, estradiol valerate (EV).[1][3] Norethisterone enanthate is a prodrug that is rapidly

converted in the body to its active form, norethisterone.[4][5]
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Q2: What are the recommended storage conditions for long-term stability testing of Mesigyna?

According to the International Council for Harmonisation (ICH) guidelines, long-term stability

studies for products intended for storage at room temperature should be conducted at 25°C ±

2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[6] Accelerated stability studies are

typically performed at 40°C ± 2°C / 75% RH ± 5% RH for a minimum of six months.[3] The

specific storage conditions should be clearly defined in the stability protocol.

Q3: What are the critical quality attributes to be monitored during the long-term stability testing

of Mesigyna?

The stability testing protocol for Mesigyna, an oily injectable solution, should include the

monitoring of several critical quality attributes to ensure its safety and efficacy. These include:

Physical Stability: Visual appearance (e.g., color, clarity, presence of particulate matter), and

container-closure integrity.[7][8]

Chemical Stability: Assay of both active ingredients (norethisterone enanthate and estradiol

valerate), identification and quantification of degradation products, and pH of the formulation

(if applicable).[7][8]

Microbiological Stability: Sterility and endotoxin levels, particularly for parenteral products.[7]

Q4: What are the primary degradation pathways for norethisterone enanthate and estradiol

valerate?

Understanding the degradation pathways is crucial for developing stability-indicating analytical

methods and for troubleshooting out-of-specification (OOS) results.

Norethisterone Enanthate (NETE): The primary degradation pathway for NETE is hydrolysis

of the enanthate ester to form its active metabolite, norethisterone.[5][9] Further degradation

of norethisterone can occur under stress conditions such as acid and base hydrolysis,

oxidation, and photolysis. One identified degradation pathway for norethisterone acetate, a

similar compound, involves the aromatization of the steroid ring A, leading to the formation of

estrogen-like compounds.[10]
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Estradiol Valerate (EV): Similar to NETE, estradiol valerate is susceptible to hydrolysis of the

valerate ester, releasing estradiol. Estradiol itself can undergo further degradation.

Forced degradation studies are essential to identify potential degradation products under

various stress conditions (e.g., heat, light, pH, and oxidation).[11][12]

Troubleshooting Guide
This guide provides a structured approach to investigating and resolving common issues

encountered during the long-term stability testing of Mesigyna.

Issue 1: Out-of-Specification (OOS) Result for Assay
(Low Potency)
An OOS result for the assay of either norethisterone enanthate or estradiol valerate indicates a

lower than expected concentration of the active ingredient.

Possible Causes and Investigation Workflow:
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Phase 1: Laboratory Investigation: The initial investigation should focus on potential

laboratory errors.[13]

Analyst Interview: Discuss the test procedure with the analyst to identify any deviations

from the standard operating procedure (SOP).

Review of Analytical Data: Scrutinize the chromatograms for any anomalies such as

unusual peak shapes or integration errors. Verify all calculations.

Instrument Check: Review instrument logs for any reported issues. Check the

performance of the HPLC system, including the injector and detector.[14]

Sample Preparation Review: For oily formulations like Mesigyna, ensure the extraction of

the APIs from the matrix was complete. Inadequate extraction can lead to artificially low

assay results.

Phase 2: Full-Scale Investigation: If no laboratory error is identified, a broader investigation

into the manufacturing process and product stability is required.

Review Batch Manufacturing Records: Look for any deviations or unusual events during

the manufacturing of the stability batch.

Forced Degradation Study Review: Compare the degradation profile of the stability sample

with the results from forced degradation studies to see if any unexpected degradation

products are present.

Container Closure System Evaluation: Investigate potential interactions between the

product and the container closure system, such as adsorption of the APIs onto the

container surface or leaching of substances from the container.

Issue 2: Appearance of a New, Unidentified Peak in the
Chromatogram
The presence of a new peak in the HPLC chromatogram during a stability study indicates the

formation of a degradation product.

Possible Causes and Investigation Workflow:
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Initial Assessment:

Blank Analysis: Inject a blank (diluent) and a placebo to rule out any peaks originating

from the solvent or excipients.

System Suitability Review: Ensure that all system suitability parameters for the analytical

method were met.

Identification of the Peak:

Comparison with Forced Degradation Data: Compare the retention time of the new peak

with the peaks observed in the forced degradation studies. This can help in the preliminary

identification of the degradation product.

Structural Elucidation: If the peak does not correspond to a known degradation product,

further characterization using techniques like Liquid Chromatography-Mass Spectrometry

(LC-MS/MS) is necessary to determine its structure.[12]

Root Cause Analysis:

Investigate Potential Causes: Once the degradation product is identified, investigate the

potential causes of its formation. This could include:

Hydrolysis: Breakdown of the ester linkages in norethisterone enanthate and estradiol

valerate.

Oxidation: Degradation due to exposure to oxygen. The use of antioxidants in the

formulation can mitigate this.

Photodegradation: Degradation caused by exposure to light. Mesigyna is typically

supplied in amber ampoules to protect it from light.

Interaction with Excipients: Incompatibility between the APIs and the excipients in the

oily vehicle (e.g., castor oil, benzyl benzoate).[3]

Interaction with Container Closure System: Leaching of compounds from the container

or stopper that could catalyze degradation.
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Data Presentation
The following tables provide a summary of typical stability-indicating parameters and their

acceptance criteria for Mesigyna. These are general guidelines and should be adapted based

on specific product characteristics and regulatory requirements.

Table 1: Stability-Indicating Parameters and Acceptance Criteria

Parameter Acceptance Criteria Analytical Method

Physical Appearance

Clear, oily solution, free from

visible particles. Color should

be within the established

range.

Visual Inspection

Assay (Norethisterone

Enanthate)

90.0% - 110.0% of the label

claim
HPLC-UV

Assay (Estradiol Valerate)
90.0% - 110.0% of the label

claim
HPLC-UV

Individual Unspecified

Degradation Product
Not more than (NMT) 0.2% HPLC-UV

Total Degradation Products Not more than (NMT) 1.0% HPLC-UV

Sterility

Must meet the requirements of

the relevant pharmacopeia

(e.g., USP, Ph. Eur.)

Sterility Test

Bacterial Endotoxins

Must meet the requirements of

the relevant pharmacopeia

(e.g., USP, Ph. Eur.)

LAL Test

Table 2: Recommended Long-Term Stability Testing Schedule (as per ICH guidelines)

Testing Frequency First Year Second Year Subsequent Years

Interval Every 3 months Every 6 months Annually
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Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for the
Assay of Norethisterone Enanthate and Estradiol
Valerate and their Degradation Products
This protocol outlines a general stability-indicating HPLC method. The specific parameters may

need to be optimized for your particular product and equipment.

Chromatographic Conditions:

Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

Mobile Phase: A gradient mixture of acetonitrile and water. The specific gradient program

should be developed to achieve adequate separation of the APIs and their degradation

products.

Flow Rate: 1.0 mL/min.

Detection Wavelength: UV detection at a wavelength that provides adequate response for

both APIs and their potential degradation products (e.g., 220 nm or 240 nm).[15]

Column Temperature: 30°C.

Injection Volume: 20 µL.

Sample Preparation:

Accurately weigh a portion of the Mesigyna injection equivalent to a known amount of the

APIs.

Dissolve the sample in a suitable solvent (e.g., methanol or a mixture of methanol and

acetonitrile).

Dilute the solution to a final concentration within the linear range of the method.

Filter the solution through a 0.45 µm filter before injection.
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Method Validation:

The analytical method must be validated according to ICH guidelines to demonstrate its

specificity, linearity, accuracy, precision, and robustness.

Protocol 2: Forced Degradation Study
Forced degradation studies are performed to demonstrate the stability-indicating nature of the

analytical method and to identify potential degradation products.

Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60°C for a specified period (e.g.,

2, 4, 8 hours). Neutralize the solution before analysis.

Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60°C for a specified period.

Neutralize the solution before analysis.

Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide at room

temperature for a specified period.

Thermal Degradation: Expose the solid drug substance and the liquid drug product to dry

heat (e.g., 80°C) for a specified period.

Photodegradation: Expose the drug product to light providing an overall illumination of not

less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200

watt hours/square meter.

For each condition, analyze the stressed samples by the stability-indicating HPLC method and

compare the chromatograms to that of an unstressed sample. The goal is to achieve a target

degradation of 5-20%.[11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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